molecular formula C5H9BrO B140032 1-Bromo-3-methyl-2-butanone CAS No. 19967-55-6

1-Bromo-3-methyl-2-butanone

Cat. No. B140032
CAS RN: 19967-55-6
M. Wt: 165.03 g/mol
InChI Key: NNTPEAXKKUPBHQ-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-2-butanone, also known by its IUPAC name and other synonyms such as 1-bromo-3-methylbutan-2-one and 2-Butanone, 1-bromo-3-methyl-, is a chemical compound with the molecular formula C5H9BrO . It has an average mass of 165.028 Da and a monoisotopic mass of 163.983673 Da . It appears as a colorless to straw-colored liquid .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-methyl-2-butanone consists of 5 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The InChI representation of its structure is InChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

1-Bromo-3-methyl-2-butanone has a molecular weight of 165.03 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 163.98368 g/mol . Its topological polar surface area is 17.1 Ų . It has a heavy atom count of 7 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis : 1-Bromo-3-methyl-2-butanone is synthesized with a byproduct of 3-bromo-3-methyl-2-butanone, using methanol and 3-methyl-2-butanone as key components. The product is identified as a lachrymator and skin irritant (Gaudry & Marquet, 2003).

  • Synthetic Methods : Alternative synthetic methods for related compounds, such as 1-bromo-3-buten-2-one, involve a sequence of reactions starting from 2-butanone, providing full experimental details and spectral data (Westerlund & Carlson, 1999).

  • Kinetic and Mechanistic Studies : The kinetic behavior and chemical reactions of 3-methyl-2-butanone, an aliphatic ketone related to 1-Bromo-3-methyl-2-butanone, have been studied with various oxidizing agents, shedding light on the nature of chemical processes involved (Trivedi, Khan, & Dwivedi, 2018).

Applications in Chemistry

  • Acetal Synthesis : A study has been conducted to determine the scope and limitations of synthesizing ethylene acetals from haloketones, including compounds related to 1-Bromo-3-methyl-2-butanone. The study provides insights into factors determining the scope and limitations of this method (Carlson, Gautun, & Westerlund, 2002).

  • Gas Phase Elimination Studies : The kinetics of gas-phase elimination of related compounds, such as 3-hydroxy-3-methyl-2-butanone, have been investigated, providing insights into the molecular mechanism of elimination reactions (Graterol, Rotinov, Córdova, & Chuchani, 2005).

Biofuel and Industrial Applications

  • Biofuels and Biochemistry : 2-Butanone and its precursor butanone (methyl ethyl ketone), which are chemically related to 1-Bromo-3-methyl-2-butanone, have potential applications as biofuels and biocommodity chemicals. The production of these compounds through metabolic engineering in organisms like Saccharomyces cerevisiae has been explored (Ghiaci, Norbeck, & Larsson, 2014).

  • Automotive Fuel Potential : The potential of 2-butanone as a biofuel for direct injection spark ignition engines has been evaluated, demonstrating superior characteristics compared to conventional gasoline and ethanol under certain conditions (Hoppe, Burke, Thewes, Heufer, Kremer, & Pischinger, 2016).

Safety And Hazards

Inhalation of vapors or dust of 1-Bromo-3-methyl-2-butanone is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may cause coughing, difficult breathing, and nausea. Brief exposure effects last only a few minutes. Exposure in an enclosed area may be very harmful .

properties

IUPAC Name

1-bromo-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTPEAXKKUPBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447581
Record name 1-bromo-3-methyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-methyl-2-butanone

CAS RN

19967-55-6
Record name 1-bromo-3-methyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-methyl-butan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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